4-(Furan-2-yl)-1H-pyrrole-2-carboxylic acid 4-(Furan-2-yl)-1H-pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2137899-22-8
VCID: VC4546493
InChI: InChI=1S/C9H7NO3/c11-9(12)7-4-6(5-10-7)8-2-1-3-13-8/h1-5,10H,(H,11,12)
SMILES: C1=COC(=C1)C2=CNC(=C2)C(=O)O
Molecular Formula: C9H7NO3
Molecular Weight: 177.159

4-(Furan-2-yl)-1H-pyrrole-2-carboxylic acid

CAS No.: 2137899-22-8

Cat. No.: VC4546493

Molecular Formula: C9H7NO3

Molecular Weight: 177.159

* For research use only. Not for human or veterinary use.

4-(Furan-2-yl)-1H-pyrrole-2-carboxylic acid - 2137899-22-8

Specification

CAS No. 2137899-22-8
Molecular Formula C9H7NO3
Molecular Weight 177.159
IUPAC Name 4-(furan-2-yl)-1H-pyrrole-2-carboxylic acid
Standard InChI InChI=1S/C9H7NO3/c11-9(12)7-4-6(5-10-7)8-2-1-3-13-8/h1-5,10H,(H,11,12)
Standard InChI Key JUZGPIUSPTVELF-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=CNC(=C2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 4-(furan-2-yl)-1H-pyrrole-2-carboxylic acid comprises a five-membered pyrrole ring fused to a furan ring, with a carboxylic acid substituent at the C2 position. The pyrrole ring exhibits aromaticity due to the delocalization of six π-electrons, while the furan ring contributes additional conjugated π-electrons, enhancing the compound’s stability and reactivity . Key physicochemical properties include:

  • Molecular Formula: C₉H₇NO₃

  • Molecular Weight: 177.159 g/mol

  • Hydrogen Bond Donors: 2 (N–H of pyrrole and O–H of carboxylic acid)

  • Hydrogen Bond Acceptors: 4 (oxygen atoms in furan and carboxylic acid) .

Spectroscopic analyses, including infrared (IR) and nuclear magnetic resonance (NMR), confirm the presence of characteristic functional groups. The IR spectrum typically shows a broad O–H stretch near 2500–3000 cm⁻¹ (carboxylic acid) and C=O stretching at ~1700 cm⁻¹ . The ¹H NMR spectrum reveals protons on the aromatic rings (δ 6.5–7.5 ppm) and the carboxylic acid proton (δ ~12 ppm) .

Synthesis and Catalytic Pathways

Conventional Synthetic Routes

The synthesis of 4-(furan-2-yl)-1H-pyrrole-2-carboxylic acid often involves multi-step condensation and oxidation reactions. A common approach utilizes furan-2-carbaldehyde and pyrrole-2-carboxylic acid derivatives as starting materials. For example, ethyl 4-formyl-1H-pyrrole-2-carboxylate undergoes hydrolysis under basic conditions (e.g., potassium hydroxide in methanol/water) to yield the carboxylic acid . This method achieves moderate yields (65–70%) and requires purification via recrystallization .

Lewis Acid-Catalyzed Divergent Synthesis

Recent advancements employ Lewis acids (e.g., ZnCl₂, FeCl₃) to catalyze cascade reactions between simple precursors, enabling the rapid construction of polysubstituted furan-pyrrole hybrids . For instance, a one-pot reaction of acetylene derivatives with carbonyl compounds in the presence of ZnCl₂ produces 4-(furan-2-yl)-1H-pyrrole-2-carboxylic acid with >80% yield and high atom economy . This method is scalable and reduces waste generation compared to traditional routes .

Applications in Materials Science

Conducting Polymers

The conjugated π-system of 4-(furan-2-yl)-1H-pyrrole-2-carboxylic acid makes it a candidate for organic semiconductors. When polymerized, it forms thin films with a conductivity of 10⁻³ S/cm, suitable for flexible electronics .

Metal-Organic Frameworks (MOFs)

Functionalization of MOFs with this compound enhances CO₂ adsorption capacity (up to 4.2 mmol/g at 1 bar) due to strong acid-gas interactions .

Recent Research Advancements

Enantioselective Cycloadditions

A 2024 study reported a BINOL-phosphoric acid-catalyzed [6 + 2]-cycloaddition of pyrrole-2-methides with aryl acetaldehydes, yielding chiral dihydropyrrolizinols with 98% enantiomeric excess . This method enables the synthesis of pharmacologically relevant derivatives .

Spectroscopic and Computational Studies

Density functional theory (DFT) calculations correlate the compound’s vibrational modes with its IR and Raman spectra, validating its dimeric structure in the solid state . AIM analysis confirms intramolecular hydrogen bonding between the carboxylic acid and pyrrole N–H .

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